

Introduction to 1,3-Didecyl-2-methylimidazolium chloride: A Versatile Ionic Liquid

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Compound of Interest

Compound Name: 1,3-Didecyl-2-methylimidazolium chloride

Cat. No.: B1598020

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1,3-Didecyl-2-methylimidazolium chloride, hereafter referred to as [C₁₀C₁₀MIM]Cl, is a room-temperature ionic liquid (IL) distinguished by its unique molecular architecture. Comprising a central imidazolium cationic core functionalized with two ten-carbon alkyl chains and a chloride anion, this compound exhibits a combination of properties that make it highly valuable across diverse scientific fields. Its excellent thermal stability, low volatility, and surfactant-like behavior are key attributes driving its adoption in green chemistry, materials science, and biomedical applications.^[1]

The dual long alkyl chains confer significant hydrophobic character, enabling [C₁₀C₁₀MIM]Cl to self-assemble in aqueous solutions into various supramolecular structures, including spherical and cylindrical micelles, and even lamellar liquid crystalline phases at high concentrations.^{[2][3]} This behavior is central to its function as a templating agent in nanomaterial synthesis. Furthermore, the cationic nature and lipophilicity of the molecule are foundational to its utility in surface modification and its potent antimicrobial properties. This guide provides detailed protocols for three key applications, offering researchers a practical framework grounded in the fundamental physicochemical properties of this versatile compound.

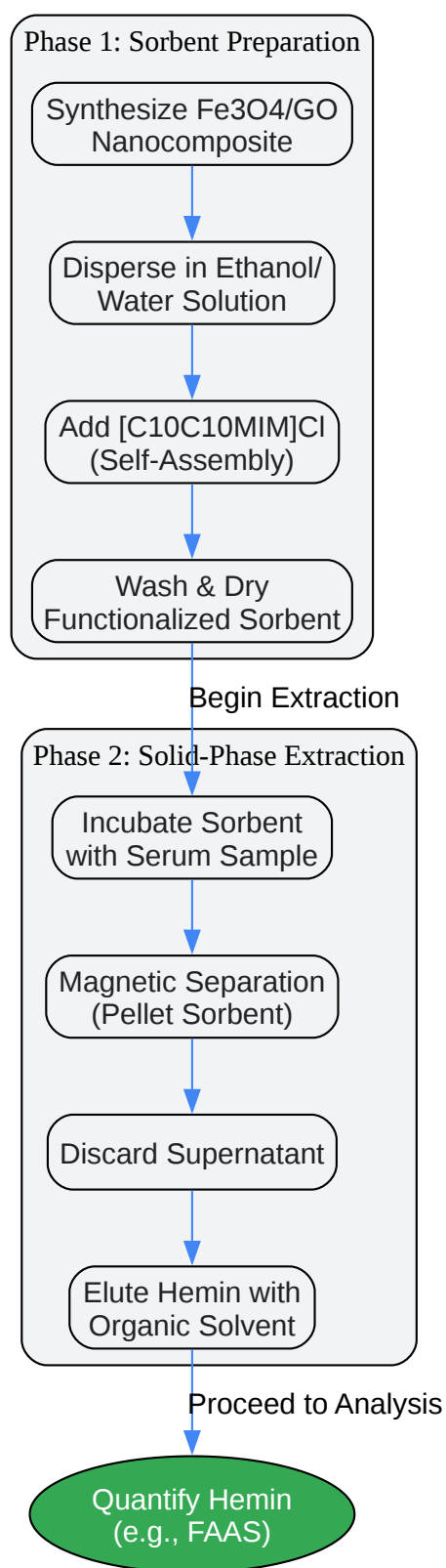
Property	Value	Source(s)
CAS Number	70862-65-6	[1][4]
Molecular Formula	C ₂₄ H ₄₇ ClN ₂	[1][4]
Molecular Weight	~399.1 g/mol	[1]
Appearance	Yellow to brown solid powder	[1][5]
Melting Point	82 °C	[1][5]
Purity	96% to ≥98%	[1]
Critical Micelle Conc. (CMC)	~0.4–0.5 mM (initial formation)	[2]
Primary Hazards	Skin Irritant, Eye Irritant, Respiratory Irritant	[4][6]

Part 1: Application in Nanomaterial-Based Solid-Phase Extraction

Expertise & Rationale

The efficacy of [C₁₀C₁₀MIM]Cl in solid-phase extraction (SPE) stems from its ability to functionalize nanoparticle surfaces. When used to coat a magnetic nanocomposite, such as magnetite/graphene oxide (Fe₃O₄/GO), the long didecyl chains create a hydrophobic outer layer on the otherwise hydrophilic nanoparticle. This modification transforms the nanocomposite into a highly effective sorbent for extracting nonpolar or amphiphilic molecules from complex aqueous matrices like biological fluids. The underlying principle is hydrophobic interaction: target molecules partition from the aqueous phase to the more favorable hydrophobic environment of the [C₁₀C₁₀MIM]Cl coating. The magnetic core of the nanocomposite allows for simple and rapid separation of the sorbent-analyte complex from the sample matrix using an external magnetic field, streamlining the extraction process. This technique has been successfully applied to the separation of hemin from serum samples.[4][7]

Experimental Workflow: Nanocomposite Functionalization & Extraction



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Caption: Workflow for functionalizing magnetic nanoparticles and their use in solid-phase extraction.

Protocol 1: Preparation of [C₁₀C₁₀MIM]Cl-Coated Fe₃O₄/GO for Hemin Extraction

Materials:

- Fe₃O₄/GO nanocomposite
- **1,3-Didecyl-2-methylimidazolium chloride** ([C₁₀C₁₀MIM]Cl)
- Ethanol (absolute)
- Deionized (DI) water
- Serum sample containing hemin
- Elution solvent (e.g., Methanol with 1% acetic acid)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Magnetic rack for microcentrifuge tubes

Methodology:

- Sorbent Preparation:
 - Weigh 10 mg of pre-synthesized Fe₃O₄/GO nanocomposite into a 15 mL conical tube.
 - Add 5 mL of a 1:1 (v/v) ethanol/DI water solution and sonicate for 15 minutes to achieve a homogenous dispersion.
 - Prepare a 10 mM solution of [C₁₀C₁₀MIM]Cl in the same 1:1 ethanol/water solvent.
 - Add 2 mL of the [C₁₀C₁₀MIM]Cl solution to the Fe₃O₄/GO dispersion.

- Seal the tube and agitate on a rotary shaker at room temperature for 12 hours to facilitate self-assembly and coating.
- Collect the now-coated nanocomposite using a strong external magnet and carefully decant the supernatant.
- Wash the pellet three times by resuspending in 10 mL of DI water, vortexing, and magnetically separating.
- After the final wash, dry the functionalized sorbent in a vacuum oven at 60 °C for 4 hours. Store the dry powder at room temperature.
- Solid-Phase Extraction of Hemin:
 - Disperse 2 mg of the dried, coated sorbent in a 1.5 mL microcentrifuge tube containing 1 mL of the serum sample.
 - Vortex the mixture for 30 seconds to ensure full interaction, then place on a shaker for 30 minutes at room temperature.
 - Place the tube in a magnetic rack and allow the sorbent to pellet against the side of the tube (approx. 2 minutes).
 - Carefully pipette and discard the supernatant, which contains the cleared serum.
 - Wash the pellet twice with 1 mL of DI water to remove any non-specifically bound proteins, using the magnetic rack to retain the sorbent each time.
 - Add 500 µL of the elution solvent to the pellet. Vortex vigorously for 1 minute to release the bound hemin.
 - Magnetically separate the sorbent and transfer the eluate (containing the purified hemin) to a clean tube for downstream analysis, such as Flame Atomic Absorption Spectroscopy (FAAS).^[4]

Self-Validation System:

- **Coating Confirmation:** Successful coating can be verified by comparing the Fourier-transform infrared (FTIR) spectra of the uncoated and coated nanocomposites. The appearance of new peaks corresponding to the C-H stretches of the alkyl chains of [C₁₀C₁₀MIM]Cl confirms functionalization.
- **Extraction Efficiency:** Analyze the hemin concentration in the sample before and after extraction, as well as in the eluate, to calculate the percentage of recovery and validate the protocol's effectiveness.

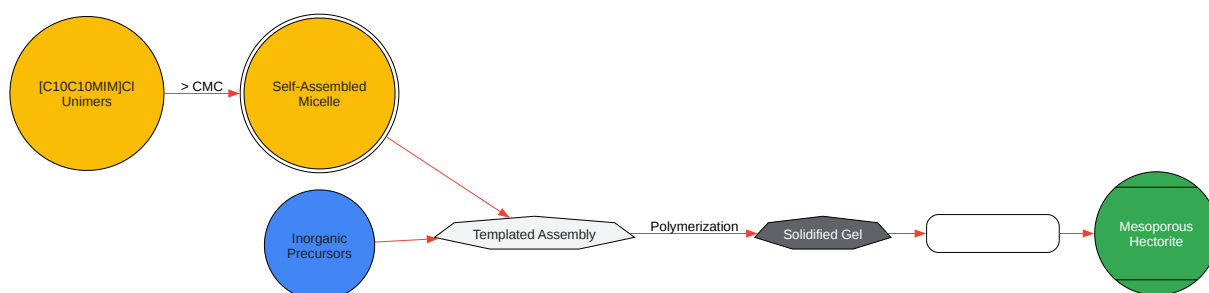
Part 2: Application in Mesoporous Material

Synthesis for Drug Delivery

Expertise & Rationale

In the synthesis of mesoporous materials, such as synthetic hectorites, [C₁₀C₁₀MIM]Cl functions as a pore-directing agent or supramolecular template.^{[4][8]} The process leverages the self-aggregation of the ionic liquid in the reaction solution.^[2] At concentrations above its critical micelle concentration, [C₁₀C₁₀MIM]Cl forms micelles where the hydrophobic didecyl chains orient inwards, and the cationic imidazolium headgroups face the aqueous environment. These charged micelles attract and organize the inorganic precursors (e.g., silicate and magnesium species for hectorite) around their structure. As the inorganic framework polymerizes and solidifies through a sol-gel process, it builds up around the micellar templates. Subsequent removal of the organic template, typically through high-temperature calcination, burns away the [C₁₀C₁₀MIM]Cl, leaving behind a network of uniform, interconnected mesopores. The resulting high-surface-area material is an ideal host for loading and controlling the release of therapeutic drug molecules.

Mechanism: Micelle-Templated Synthesis



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Caption: Mechanism of mesoporous material synthesis using [C₁₀C₁₀MIM]Cl as a template.

Protocol 2: Synthesis of Mesoporous Hectorite via a Sol-Gel Route

Materials:

- Magnesium chloride hexahydrate (MgCl₂·6H₂O)
- Lithium fluoride (LiF)
- LUDOX® HS-40 colloidal silica (40 wt. % suspension in water)
- **1,3-Didecyl-2-methylimidazolium chloride** ([C₁₀C₁₀MIM]Cl)
- Hydrochloric acid (HCl), 1 M
- DI water

- Polypropylene bottles
- Oven and furnace capable of reaching 600 °C

Methodology:

- Preparation of Precursor Solution:
 - In a 250 mL polypropylene bottle, dissolve 5.08 g of $\text{MgCl}_2 \cdot 6\text{H}_2\text{O}$ and 0.26 g of LiF in 50 mL of DI water. Stir until fully dissolved.
 - In a separate beaker, dissolve 2.0 g of $[\text{C}_{10}\text{C}_{10}\text{MIM}]\text{Cl}$ in 50 mL of DI water.
 - Add the $[\text{C}_{10}\text{C}_{10}\text{MIM}]\text{Cl}$ solution to the magnesium/lithium solution and stir for 10 minutes.
 - Slowly add 7.5 g of LUDOX® HS-40 colloidal silica to the mixture under vigorous stirring.
 - Adjust the pH of the resulting slurry to ~9.0 using 1 M HCl. The final molar ratio of reagents should be approximately Si:Mg:Li:IL = 1:0.5:0.2:0.1.
- Hydrothermal Treatment (Aging):
 - Seal the polypropylene bottle tightly.
 - Place the bottle in an oven at 100 °C for 72 hours. During this aging process, the hectorite framework will form around the ionic liquid templates.
- Product Recovery and Template Removal:
 - After cooling to room temperature, collect the solid product by centrifugation or filtration.
 - Wash the solid product thoroughly with DI water (3 times) and then with ethanol (2 times) to remove residual reactants.
 - Dry the washed product in an oven at 80 °C overnight.
 - To remove the $[\text{C}_{10}\text{C}_{10}\text{MIM}]\text{Cl}$ template, place the dried powder in a ceramic crucible and calcine in a furnace. Ramp the temperature at 2 °C/min to 600 °C and hold for 6 hours.

- Allow the furnace to cool slowly to room temperature. The resulting white powder is the final mesoporous hectorite product.

Self-Validation System:

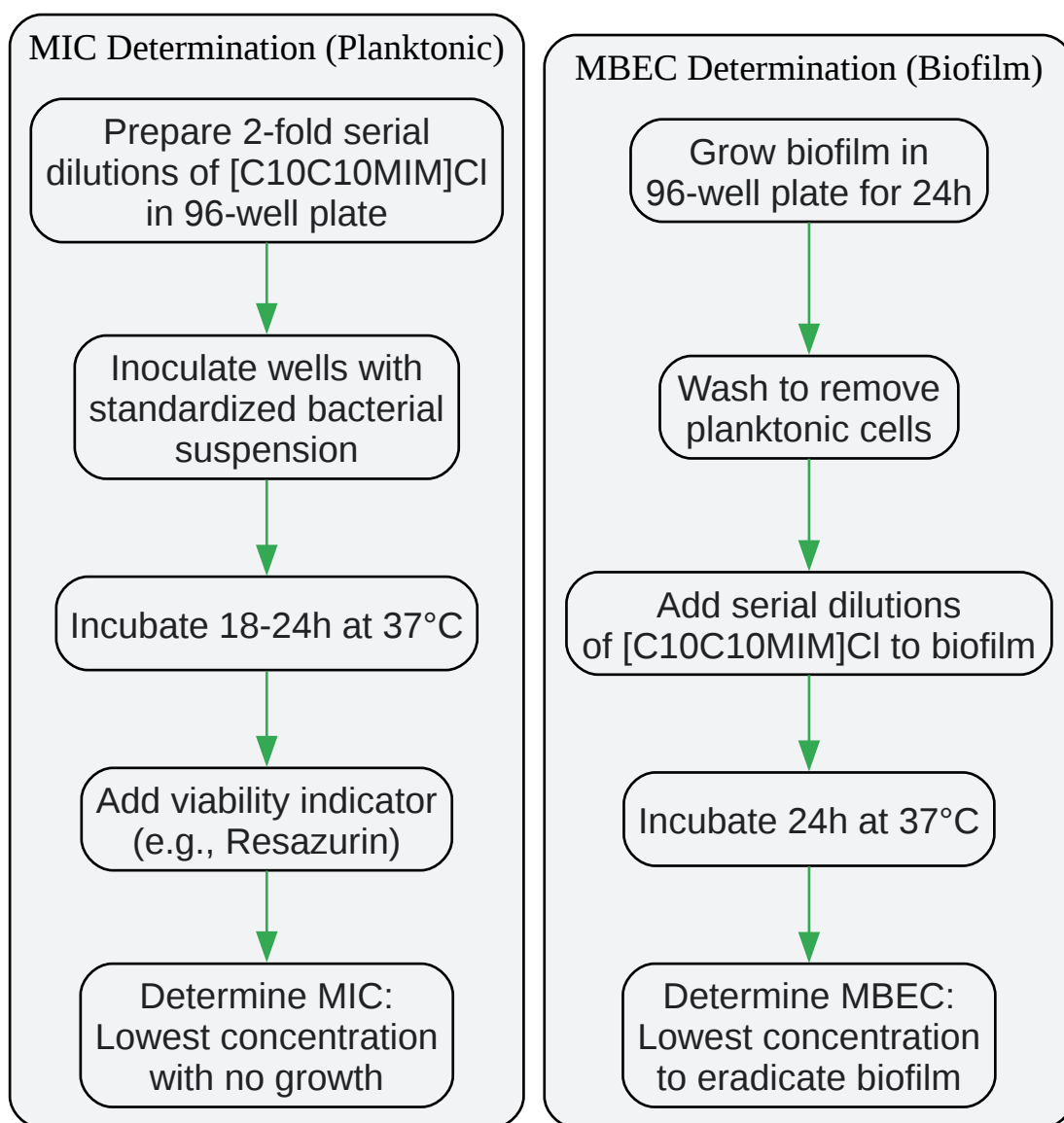
- **Structural Integrity:** Powder X-ray diffraction (XRD) should be used to confirm the formation of the characteristic layered hectorite crystal structure.
- **Porosity Analysis:** Nitrogen adsorption-desorption isotherms (BET analysis) are essential to confirm the mesoporous nature of the material. This analysis will yield critical data on surface area, pore volume, and average pore diameter, validating the success of the templating process.

Part 3: Evaluation of Antimicrobial & Antibiofilm Activity

Expertise & Rationale

Imidazolium-based ionic liquids with long alkyl chains are known for their potent antimicrobial activity.^{[9][10]} The mechanism is driven by the amphiphilic nature of [C₁₀C₁₀MIM]Cl. The positively charged imidazolium headgroup initially interacts electrostatically with negatively charged components of the microbial cell surface (e.g., teichoic acids in Gram-positive bacteria). Subsequently, the two long, hydrophobic decyl chains penetrate and disrupt the integrity of the cell's lipid bilayer membrane.^[11] This disruption leads to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, bacterial cell death. This mode of action is often effective against both planktonic (free-floating) cells and bacteria embedded within protective biofilm communities.

Experimental Workflow: Antimicrobial Susceptibility Testing



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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

- [C₁₀C₁₀MIM]Cl

- Bacterial strain (e.g., *Staphylococcus aureus*)
- Tryptic Soy Broth (TSB) or other appropriate growth medium
- Sterile 96-well microtiter plates
- Resazurin sodium salt solution (0.02% w/v, sterile-filtered)
- Sterile DI water or DMSO for stock solution
- Spectrophotometer (for inoculum standardization)

Methodology:

- Inoculum Preparation:
 - From a fresh agar plate, inoculate a single colony of bacteria into 5 mL of TSB. Incubate at 37 °C with shaking until it reaches the logarithmic growth phase (typically 4-6 hours).
 - Adjust the culture turbidity with fresh TSB to match a 0.5 McFarland standard (approx. 1.5×10^8 CFU/mL).
 - Dilute this standardized suspension 1:100 in fresh TSB to obtain a final inoculum density of approximately 1.5×10^6 CFU/mL.
- Serial Dilution:
 - Prepare a 2 mg/mL stock solution of [C₁₀C₁₀MIM]Cl in sterile DI water or DMSO.
 - Add 100 µL of sterile TSB to all wells of a 96-well plate.
 - Add 100 µL of the [C₁₀C₁₀MIM]Cl stock solution to the first column of wells.
 - Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last column. This creates a concentration gradient across the plate.
- Inoculation and Incubation:

- Add 10 μL of the final bacterial inoculum (1.5×10^6 CFU/mL) to each well, resulting in a final cell density of $\sim 1.5 \times 10^5$ CFU/mL in a total volume of 110 μL .
- Include a positive control (TSB + inoculum, no IL) and a negative control (TSB only).
- Seal the plate and incubate at 37 °C for 18-24 hours.
- MIC Determination:
 - After incubation, add 20 μL of 0.02% resazurin solution to each well and incubate for another 2-4 hours.
 - A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity and cell viability.
 - The MIC is defined as the lowest concentration of [C₁₀C₁₀MIM]Cl that prevents this color change (i.e., the last well that remains blue).

Self-Validation System:

- Controls: The positive control must show robust growth (turn pink), and the negative control must remain sterile (stay blue). This validates the medium, inoculum, and aseptic technique.
- Reproducibility: The assay should be performed in triplicate to ensure the reliability of the MIC value.

Safety & Handling Precautions

[C₁₀C₁₀MIM]Cl is classified as a hazardous substance and requires careful handling.

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound. When working with the dry powder, use a dust mask or work in a ventilated hood to avoid respiratory irritation.^[4]
- Exposure Controls: Avoid contact with skin and eyes. In case of skin contact, wash immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

- Storage: Store the compound in a tightly sealed container at room temperature in a dry, well-ventilated area.[1]

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